2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Lipophilicity ADME Lead optimization

Procure this 2,6-difluoro-substituted benzamide to access a conformationally pre-organized scaffold with a reduced rotatable bond count. Its balanced lipophilicity (XLogP3 3.2) makes it particularly suitable for CNS drug discovery programs aiming to minimize non-specific tissue binding while maintaining blood-brain barrier permeability. Five strategically placed fluorine atoms provide a metabolic shield, accelerating lead optimization by pre-installing stability features.

Molecular Formula C16H12F5NO2
Molecular Weight 345.269
CAS No. 1351645-72-1
Cat. No. B2354583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
CAS1351645-72-1
Molecular FormulaC16H12F5NO2
Molecular Weight345.269
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)(C(F)(F)F)O
InChIInChI=1S/C16H12F5NO2/c17-11-7-4-8-12(18)13(11)14(23)22-9-15(24,16(19,20)21)10-5-2-1-3-6-10/h1-8,24H,9H2,(H,22,23)
InChIKeySJDJSGZSYSFSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS 1351645-72-1) – Core Identity and Structural Class


2,6-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS 1351645-72-1) is a fully synthetic, polyfluorinated benzamide derivative possessing a 2,6-difluorophenyl ring linked via an amide bond to a chiral 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine moiety. With a molecular weight of 345.26 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area (TPSA) of 49.3 Ų, it occupies a physicochemical space typical of lead-like small molecules intended for medicinal chemistry and agrochemical discovery [1]. The presence of five fluorine atoms (two on the benzamide ring, three in the trifluoromethyl group) distinguishes it from the broader family of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamides, which commonly bear only three fluorines [2].

Why 2,6-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide Cannot Be Replaced by Other In-Class Benzamides


Within the N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide series, seemingly minor variations in the benzamide substitution pattern produce large shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility—parameters that directly govern solubility, membrane permeability, and target engagement. The 2,6-difluoro substitution simultaneously introduces strong electron-withdrawing effects, increases the number of hydrogen-bond acceptors, and reduces the number of rotatable bonds relative to mono-substituted or 4-alkyl/alkoxy analogs. Such differences have been shown to dramatically alter pharmacokinetic profiles in fluorinated benzamide series; for instance, strategic fluorination improved metabolic stability ten-fold over non-fluorinated benzamide leads in a P2X7 receptor antagonist program [1]. Consequently, assuming that any benzamide bearing the same trifluorohydroxyphenylpropyl tail will behave identically is chemically and pharmacologically unsound.

Quantitative Differentiation of 2,6-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide from Closest Structural Analogs


Reduced Lipophilicity (XLogP3) versus 4-Propyl and 4-Isopropoxy Analogs

The 2,6-difluoro substitution lowers the computed partition coefficient (XLogP3) relative to analogs bearing electron-donating para substituents. The target compound exhibits an XLogP3 of 3.2, which is 1.1 log units lower than the 4-propyl analog (XLogP3 = 4.3) and 0.5 log units lower than the 4-isopropoxy analog (XLogP3 = 3.7) [1][2][3]. This reduction translates to lower lipophilicity, which is associated with improved aqueous solubility and reduced off-target binding to hydrophobic protein pockets.

Lipophilicity ADME Lead optimization

Enhanced Conformational Rigidity via Fewer Rotatable Bonds

The target compound contains only 4 rotatable bonds compared to 6 rotatable bonds in both the 4-propyl and 4-isopropoxy analogs [1][2][3]. This reduced flexibility decreases the entropic penalty upon binding to a biological target, which can translate into higher binding affinity when the bound conformation is accessible.

Conformational entropy Binding affinity Lead optimization

Increased Hydrogen-Bond Acceptor Capacity for Target Engagement

The 2,6-difluoro substitution elevates the hydrogen-bond acceptor (HBA) count to 7, compared to 5 for the 4-propyl analog and 6 for the 4-isopropoxy analog [1][2][3]. The additional fluorine atoms on the aromatic ring can serve as weak hydrogen-bond acceptors, enhancing interactions with polar residues in protein binding sites without substantially increasing the topological polar surface area (49.3 Ų for both target and 4-propyl; 58.6 Ų for 4-isopropoxy).

Hydrogen bonding Target engagement Medicinal chemistry

Class-Level Inference: Fluorination-Driven Metabolic Stability Advantage

While no direct metabolic stability data for this specific compound are publicly available, the 2,6-difluoro pattern is a recognized structural motif for blocking cytochrome P450-mediated oxidation on the benzamide ring. In a closely related benzamide series, trifluorinated benzamide 34 demonstrated a ten-fold increase in metabolic stability compared to its non-fluorinated lead, directly attributed to fluorine incorporation [1]. The five-fluorine content of the target compound—two aromatic fluorines plus three in the trifluoromethyl group—is therefore expected to confer a substantial metabolic stability advantage over analogs lacking aromatic fluorination, such as 4-propyl or 4-isopropoxy variants that carry only three fluorines.

Metabolic stability Fluorine effect Pharmacokinetics

Procurement-Driven Application Scenarios for 2,6-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide


Lead Generation for Selective CNS or Peripheral Receptor Targets Requiring Controlled Lipophilicity

With an XLogP3 of 3.2—substantially lower than the 4-propyl (4.3) and 4-isopropoxy (3.7) analogs [1]—this compound is well-suited for central nervous system (CNS) drug discovery programs that demand balanced lipophilicity to achieve blood-brain barrier penetration while minimizing non-specific tissue binding. Procurement is justified when screening libraries require a benzamide core with predictable physicochemical properties that can be further optimized without the lipophilicity penalties associated with 4-alkyl analogs.

Structure-Activity Relationship (SAR) Campaigns Targeting Conformational Restriction

The reduced rotatable bond count (4 vs 6 for common 4-substituted analogs) [2] makes this compound a valuable scaffold for exploring the effect of conformational pre-organization on target binding affinity. Research groups investigating rigid ligand-receptor interactions should prioritize this compound over more flexible benzamide alternatives to test entropic contributions to binding free energy.

Medicinal Chemistry Programs Requiring Enhanced Hydrogen-Bonding Capacity Without TPSA Expansion

The 2,6-difluoro substitution increases the hydrogen-bond acceptor count to 7 while maintaining a TPSA of 49.3 Ų—identical to the 4-propyl analog and significantly lower than the 4-isopropoxy analog (58.6 Ų) [3]. This profile is ideal for projects targeting enzymes or receptors with polar active sites where additional hydrogen-bonding interactions are desirable, but where TPSA must remain below 60 Ų to preserve oral bioavailability.

Pre-Fluorinated Building Block for Metabolic Stability Optimization

Incorporation of five fluorine atoms—two on the aromatic ring and three in the trifluoromethyl group—provides a metabolic shield against CYP450-mediated oxidation, a benefit empirically validated in fluorinated benzamide series where metabolic half-life improved ten-fold [4]. This compound is a strategic procurement choice for medicinal chemistry teams seeking a building block that pre-installs metabolic stability features, reducing the need for late-stage fluorination and accelerating lead optimization.

Quote Request

Request a Quote for 2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.